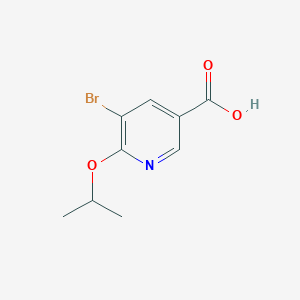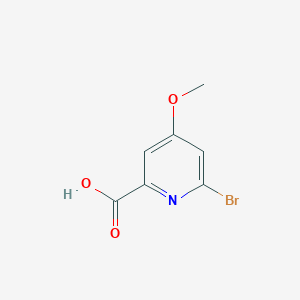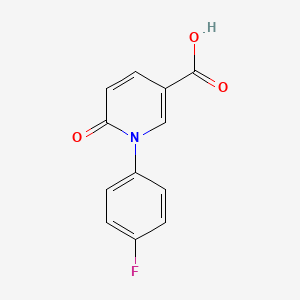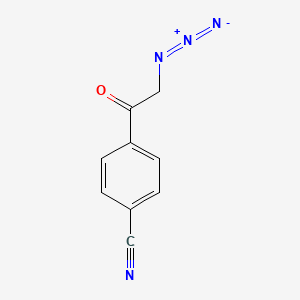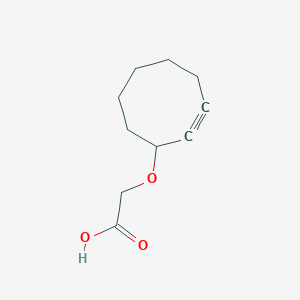
2-(Cyclooct-2-yn-1-yloxy)acetic acid
Overview
Description
“2-(Cyclooct-2-yn-1-yloxy)acetic acid” is a solid compound that may appear white or light yellow . It is stable at room temperature but may be sensitive to light and air .
Molecular Structure Analysis
The molecular formula of “2-(Cyclooct-2-yn-1-yloxy)acetic acid” is C10H14O3 . The InChI Key is QUIAKSQMOGTDQJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of “2-(Cyclooct-2-yn-1-yloxy)acetic acid” is 182.22 . The predicted density is 1.13±0.1 g/cm3 , and the predicted boiling point is 355.9±35.0 °C .Scientific Research Applications
Synthesis and Characterization
- A study investigated the synthesis and characterization of novel amino acid-bearing Schiff base ligands, where an amino acid like [1-(aminomethyl)cyclohexyl]acetic acid was reacted with other compounds to produce Schiff base ligands. These were further reacted with metal ions for spectroscopic studies and theoretical studies (Ikram et al., 2015).
Molecular Inclusion Studies
- Research on molecular inclusion involving macrocycles mentioned crystal and molecular structures related to acetic acid, highlighting the structural configurations and interactions within these compounds (Rizzoli et al., 1982).
Catalytic Applications
- A study explored the ruthenium-catalyzed addition reaction of acetic acid to propargyl alcohol derivatives. This research is significant for understanding the reactivity and applications of acetic acid derivatives in catalytic processes (Hori et al., 1987).
Polymorphism and Crystallography
- Investigations into polymorphism and symmetry in certain acetic acid derivatives, such as (3-carboxymethoxynaphthalen-2-yloxy) acetic acid, provide insights into the structural diversity and crystallographic properties of these compounds (Karmakar & Baruah, 2008).
Applications in Organic Synthesis
- The synthesis routes and experimental data for reactions like copper-free Huisgen 1,4-cycloaddition, which utilize starting materials including 2-(cyclooct-2-yn-1-yloxy)acetic acid, are crucial for understanding its role in the synthesis of complex organic molecules (Spanedda et al., 2015).
Structural and Vibrational Analysis
- Research on the structural and vibrational analysis of quinolin-8-yloxy derivatives of acetic acid, such as (5-chloro-quinolin-8-yloxy) acetic acid, contributes to the understanding of molecular properties and potential biological applications of these compounds (Romano et al., 2013).
Molecular Recognition Applications
- Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, derived from similar chemical structures, has been used as a chiral solvating agent for molecular recognition, indicating potential applications in stereochemistry and enantiomer discrimination (Khanvilkar & Bedekar, 2018).
Safety And Hazards
“2-(Cyclooct-2-yn-1-yloxy)acetic acid” is associated with several hazard statements: H302-H315-H319-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated environment .
properties
IUPAC Name |
2-cyclooct-2-yn-1-yloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-10(12)8-13-9-6-4-2-1-3-5-7-9/h9H,1-4,6,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIAKSQMOGTDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC#CC(CC1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclooct-2-yn-1-yloxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



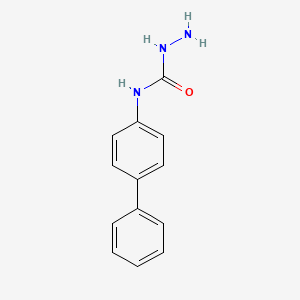
![tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate](/img/structure/B1526001.png)
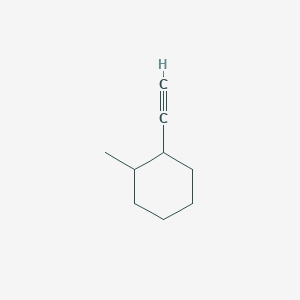
![(2S,4R)-1-(tert-Butoxycarbonyl)-4-((2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidin-4-yl)oxy)pyrrolidine-2-carboxylic acid](/img/structure/B1526005.png)
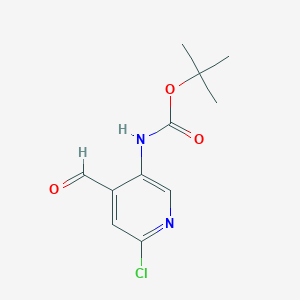
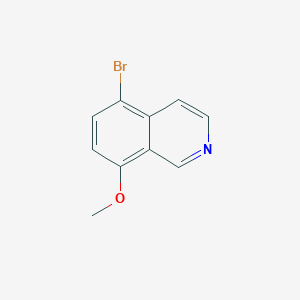
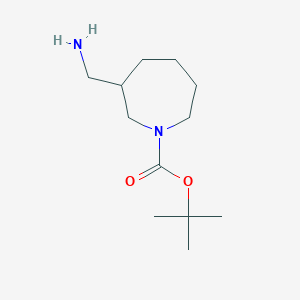
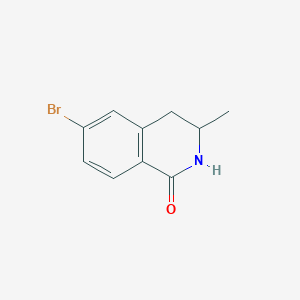
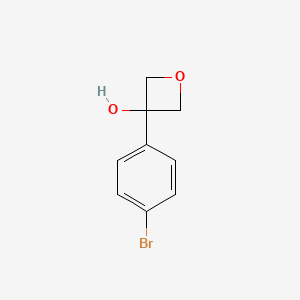
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B1526013.png)
